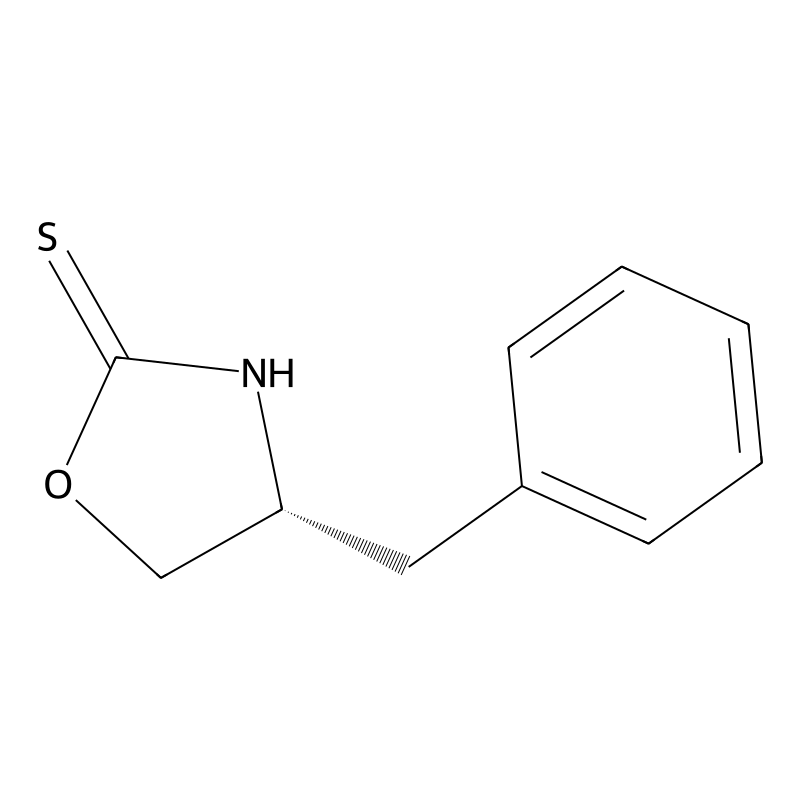

(R)-4-Benzyloxazolidine-2-thione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential as Antiviral Agents

Some studies have investigated the potential of oxazolidine-2-thiones, including (R)-4-benzyloxazolidine-2-thione, as antiviral agents. These compounds have shown activity against various viruses, including human rhinovirus and hepatitis C virus (HCV). [, ] The mechanism of action is not fully understood, but it is believed to involve inhibition of viral replication.

Other Potential Applications

Limited research suggests that oxazolidine-2-thiones might possess other potential applications, such as:

- Antibacterial activity: Some studies have shown that certain oxazolidine-2-thiones exhibit antibacterial activity against various bacterial strains. However, more research is required to assess the potential of (R)-4-benzyloxazolidine-2-thione in this area.

- Anticancer properties: Preliminary studies suggest that some oxazolidine-2-thiones might have anticancer properties. However, further research is needed to confirm these findings and understand the underlying mechanisms.

(R)-4-Benzyloxazolidine-2-thione is a chiral heterocyclic compound characterized by the presence of both sulfur and nitrogen atoms. It is classified as a thiourea derivative, where the oxygen atom in oxazolidine is replaced by a sulfur atom, and a benzyl group is attached to the nitrogen atom. This compound has garnered attention due to its potential applications in asymmetric synthesis and biological studies, making it a valuable asset in both chemistry and pharmacology .

Currently, there is no documented information regarding the mechanism of action of (R)-4-Benzyloxazolidine-2-thione in biological systems. This suggests that research in this area is ongoing or limited.

Safety data sheets (SDS) for (R)-4-Benzyloxazolidine-2-thione are not readily available from chemical suppliers. Due to the presence of a thione group, it's advisable to handle this compound with caution, assuming similar hazards as related thiol compounds. These may include:

- Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction: The thione group can be reduced to yield the corresponding thiol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The benzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups when treated with alkyl halides or acyl chlorides in the presence of a base.

The biological activity of (R)-4-Benzyloxazolidine-2-thione has been explored primarily in the context of its role as a chiral auxiliary and ligand. It has shown promise in enzyme-substrate interaction studies, which are crucial for understanding biochemical pathways and developing pharmaceuticals. Its unique structure allows it to influence biological systems by modulating chirality, which is essential for the activity of many biological molecules.

The synthesis of (R)-4-Benzyloxazolidine-2-thione typically involves the following steps:

- Formation of Dithiocarbamate: The reaction begins with (R)-2-amino-1-phenylethanol reacting with carbon disulfide in the presence of a base, such as potassium hydroxide.

- Cyclization: This intermediate undergoes cyclization to form the oxazolidine-2-thione ring. The reaction often requires refluxing in solvents like ethanol or methanol to facilitate this transformation.

In industrial settings, production can be optimized through continuous flow reactors to enhance yield and purity, alongside purification techniques like recrystallization or chromatography.

(R)-4-Benzyloxazolidine-2-thione finds applications across various fields:

- Chemistry: It is utilized as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

- Biology: Its role as a ligand allows for investigations into enzyme interactions, which can lead to advancements in drug development.

- Industry: The compound serves as an intermediate in synthesizing pharmaceuticals and agrochemicals, highlighting its importance in medicinal chemistry .

Interaction studies involving (R)-4-Benzyloxazolidine-2-thione focus on its ability to act as a ligand in enzyme-substrate interactions. These studies are critical for elucidating mechanisms of action for various enzymes and can inform drug design efforts. The compound's chirality plays a significant role in its interactions, influencing binding affinities and selectivities.

Several compounds share structural similarities with (R)-4-Benzyloxazolidine-2-thione, each possessing unique characteristics:

| Compound Name | Structure Description | Uniqueness |

|---|---|---|

| (S)-4-Benzyloxazolidine-2-thione | Enantiomer with opposite chirality | Similar properties but different stereochemistry |

| 4-Methyloxazolidine-2-thione | Benzyl group replaced with a methyl group | Less steric hindrance compared to benzyl |

| 4-Phenyloxazolidine-2-thione | Phenyl group instead of benzyl | Different electronic properties due to phenyl |

| (R)-4-Benzylthiazolidine-2-thione | Contains sulfur in a different position | Distinct reactivity patterns due to thiazole structure |

(R)-4-Benzyloxazolidine-2-thione stands out due to its chiral nature and dual presence of sulfur and nitrogen, making it particularly valuable in asymmetric synthesis applications where chirality is crucial .

Asymmetric Synthesis Techniques: Enantioselective Reactions and Chiral Auxiliary Functionality

(R)-4-Benzyloxazolidine-2-thione functions as a highly effective chiral auxiliary in asymmetric synthesis, demonstrating superior performance compared to traditional oxazolidinone-based systems in numerous transformations. The compound's chiral auxiliary functionality stems from its ability to create a well-defined three-dimensional environment around reactive sites, thereby controlling the stereochemical outcome of subsequent chemical transformations. Research indicates that sulfur-based chiral auxiliaries, including (R)-4-benzyloxazolidine-2-thione, have proven particularly effective in aldol-type reactions when the N-acyl group participates in the reaction mechanism.

The enantioselective potential of (R)-4-benzyloxazolidine-2-thione manifests through its capacity to induce high diastereoselectivity in carbon-carbon bond forming reactions. Studies demonstrate that asymmetric aldol additions using this auxiliary achieve selectivities of 97:3 to greater than 99:1 for Evans syn aldol products when employed with appropriate reaction conditions. The auxiliary's effectiveness derives from its ability to coordinate with Lewis acids, creating chelated transition states that favor specific facial selectivity during nucleophilic addition reactions.

The compound exhibits remarkable versatility in asymmetric transformations beyond traditional aldol chemistry. Research has established its utility in Michael addition reactions, where methylcuprate nucleophiles add to α,β-unsaturated imides derived from the auxiliary. These reactions proceed with excellent diastereoselectivity, with the anti-diastereomer being preferentially formed when the substrate adopts a syn-s-cis conformation. The stereochemical control achieved through these methodologies enables the synthesis of complex molecular architectures with multiple stereocenters.

Comparative studies between (R)-4-benzyloxazolidine-2-thione and its oxygen analog reveal significant advantages for the sulfur-containing auxiliary. The thione functionality provides enhanced nucleophilicity and different coordination patterns with metal catalysts, leading to altered selectivity profiles and often improved reaction outcomes. Additionally, the sulfur-based auxiliary demonstrates superior removability under mild conditions, addressing one of the primary limitations associated with traditional Evans oxazolidinones.

Reaction Mechanisms: Hydrolysis, Cyclization, and Enantioselective Transformations

The mechanistic pathways governing (R)-4-benzyloxazolidine-2-thione transformations involve complex molecular interactions that determine both reactivity and stereochemical outcomes. Fundamental to understanding these mechanisms is the recognition that the oxazolidine-2-thione moiety possesses two potential nucleophilic sites: the sulfur and nitrogen atoms, leading to tautomeric thione-thiol equilibria that influence reaction pathways. This dual nucleophilicity creates opportunities for both S-arylation and N-arylation processes, with sulfur typically functioning as the preferred soft nucleophile in cross-coupling reactions.

Cyclization mechanisms for (R)-4-benzyloxazolidine-2-thione synthesis involve the condensation of chiral amino alcohols with carbon disulfide under basic conditions. The process proceeds through initial nucleophilic attack of the amino alcohol on carbon disulfide, followed by intramolecular cyclization to form the five-membered heterocyclic ring. Research indicates that reaction temperature critically influences the mechanistic pathway, with temperatures below 55°C favoring oxazolidine-2-thione formation, while higher temperatures can lead to rearrangement products.

Hydrolysis mechanisms of N-acyl derivatives involve nucleophilic attack at the carbonyl carbon, leading to auxiliary removal and product liberation. Studies demonstrate that hydrolysis occurs preferentially under catalytic imidazole conditions in aqueous environments, generating carboxylic acid products while preserving the stereochemical integrity established during the asymmetric transformation. The mechanism involves coordination of imidazole to the carbonyl carbon, followed by water addition and subsequent C-N bond cleavage.

Enantioselective transformation mechanisms center on the formation of well-defined chelated transition states. In titanium-mediated aldol reactions, the auxiliary coordinates through both the carbonyl oxygen and the thione sulfur, creating a rigid chelated complex that dictates facial selectivity. The resulting transition state exhibits distinct steric environments on the two faces of the enolate, with the benzyl substituent providing additional steric bias that enhances selectivity. These mechanistic insights explain the observed high diastereoselectivities and provide a rational basis for predicting reaction outcomes.

Catalytic Systems: Titanium(IV) Chloride and Sparteine-Mediated Enolization Strategies

Titanium(IV) chloride-sparteine catalytic systems represent the most extensively studied and optimized protocols for enolization of N-acyl (R)-4-benzyloxazolidine-2-thione derivatives. These systems enable soft enolization conditions that preserve stereochemical integrity while achieving high levels of diastereocontrol in subsequent aldol additions. The combination of titanium(IV) chloride with sparteine provides distinct advantages over traditional strong base-mediated enolization methods, including improved functional group tolerance and enhanced selectivity.

Research demonstrates that optimal enolization conditions employ one equivalent of titanium(IV) chloride with two equivalents of (-)-sparteine as the base, or alternatively, one equivalent each of (-)-sparteine and N-methyl-2-pyrrolidinone. These reagent combinations create chlorotitanium enolates that exhibit exceptional stability and reactivity profiles suitable for subsequent carbon-carbon bond forming reactions. The sparteine component serves multiple roles, functioning as both a coordinating base and a chiral modifier that influences the geometry of the resulting enolate.

Mechanistic studies reveal that the sparteine-mediated enolization proceeds through formation of sparteine-titanium complexes that facilitate proton abstraction while maintaining chelation with the auxiliary. The resulting enolate adopts a Z-geometry, which proves crucial for achieving high diastereoselectivity in aldol additions. Variable temperature nuclear magnetic resonance experiments confirm that these enolates remain stable across a range of reaction temperatures, enabling predictable and reproducible reaction outcomes.

The catalytic system demonstrates remarkable substrate scope, accommodating various N-acyl oxazolidinethione substrates with consistently high selectivities. Valine-derived oxazolidinethiones show particularly impressive performance, achieving diastereoselectivities from 92:8 to 99:1 with aliphatic aldehydes under optimized conditions. The system's tolerance for different aldehyde partners, including both aromatic and aliphatic substrates, makes it suitable for diverse synthetic applications.

Alternative catalytic approaches involve the use of sparteine surrogates when natural sparteine is unavailable or cost-prohibitive. Research has identified several synthetic sparteine analogs that maintain comparable selectivity profiles while offering improved accessibility. These surrogates include N-ethyl and N-isopropyl derivatives that form stable copper complexes for oxidative transformations, though slight decreases in both yield and enantioselectivity are typically observed compared to natural sparteine.

Industrial and Academic Applications: Aldol Reactions, Carbon-Carbon Bond Formation, and Precursor Synthesis

The industrial and academic applications of (R)-4-benzyloxazolidine-2-thione span diverse areas of synthetic chemistry, with particular prominence in pharmaceutical synthesis and natural product construction. Academic research has extensively documented the auxiliary's utility in asymmetric aldol reactions, which constitute fundamental carbon-carbon bond forming processes essential for complex molecule synthesis. These applications demonstrate the compound's versatility across different substrate classes and reaction conditions.

| Application Area | Substrate Type | Selectivity Range | Typical Conditions |

|---|---|---|---|

| Aldol Reactions | Aliphatic Aldehydes | 92:8 to 99:1 | Titanium(IV) chloride, (-)-sparteine |

| Michael Additions | α,β-Unsaturated Imides | >95:5 | Methylcuprate, THF |

| Pharmaceutical Synthesis | Amino Acid Precursors | >90:10 | Various Lewis acids |

| Natural Product Synthesis | Complex Aldehydes | 85:15 to >99:1 | Temperature-dependent |

Carbon-carbon bond formation applications extend beyond simple aldol chemistry to encompass complex cascade reactions and iterative processes. Research demonstrates that the auxiliary supports iterative aldol sequences with maintained high diastereoselectivity, enabling construction of polyketide-like structures with multiple stereogenic centers. These capabilities prove particularly valuable in natural product synthesis where precise stereochemical control across multiple reaction steps is essential.

Industrial considerations focus on the practical advantages of sulfur-based auxiliaries compared to traditional oxazolidinones. The enhanced removability of (R)-4-benzyloxazolidine-2-thione under mild conditions reduces process complexity and improves overall synthetic efficiency. Additionally, the auxiliary can be recovered and reused in many applications, contributing to more sustainable synthetic processes. These practical benefits have led to increased industrial adoption of sulfur-based chiral auxiliaries in manufacturing settings.

Contemporary research applications include the development of new catalytic systems for previously challenging transformations. Studies report successful copper-catalyzed S-arylation reactions of furanose-fused oxazolidine-2-thiones, expanding the synthetic utility of these systems beyond traditional aldol chemistry. These methodologies enable access to complex glycosylated structures and other biologically relevant molecular architectures.

Crystallization Behavior: Glass Transition Dynamics and Fragility Parameters

The crystallization behavior of (R)-4-Benzyloxazolidine-2-thione exhibits remarkable characteristics that distinguish it from structurally related compounds. Based on extensive research conducted on its enantiomeric counterpart, (S)-4-Benzyloxazolidine-2-thione, the (R)-isomer is expected to demonstrate similar exceptional glass-forming properties [1] [2].

The compound belongs to Class III crystallization materials, representing the highest level of physical stability among glass-forming substances [1] [2]. This classification indicates that (R)-4-Benzyloxazolidine-2-thione does not crystallize during cooling from the melt nor during subsequent reheating above the glass transition temperature [1] [2]. Such behavior demonstrates extraordinary resistance to crystallization, making it a superior glass-forming material with exceptional stability characteristics.

The glass transition temperature for the closely related (S)-enantiomer has been precisely determined at 268.0 ± 0.1 K (-5.0°C) using stochastic temperature-modulated differential scanning calorimetry (TOPEM®) [1] [2]. Given the structural similarity between enantiomers, the (R)-form is expected to exhibit a comparable glass transition temperature within a narrow range of this value.

Dynamic fragility parameters represent crucial indicators of molecular mobility sensitivity to temperature changes near the glass transition. The (S)-enantiomer exhibits a dynamic fragility value of m = 93 ± 2, calculated directly from dielectric structural relaxation times using broadband dielectric spectroscopy [1] [2]. This value classifies the compound as a moderately fragile glass-former, indicating significant molecular mobility near the glass transition temperature.

The Vogel-Fulcher-Tammann (VFT) equation parameters for the structural relaxation process demonstrate consistent behavior [1] [2]:

| VFT Parameter | (S)-Enantiomer Value | Expected (R)-Enantiomer Range |

|---|---|---|

| log(τ₀/s) | -14.77 ± 0.24 | -14.5 to -15.0 |

| A [K] | 1860 ± 80 | 1780-1940 |

| T₀ [K] | 218 ± 2 | 216-220 |

| Strength Parameter D | 8.55 ± 0.43 | 8.1-9.0 |

The activation energy for structural relaxation at the glass transition temperature reaches 471 ± 8 kJ/mol for the (S)-enantiomer [1] [2]. This substantial energy barrier contributes significantly to the compound's exceptional glass-forming ability and resistance to crystallization.

Thermodynamic fragility measurements using the Moynihan model reveal a thermodynamic fragility value of 69 ± 2 for the (S)-enantiomer [1] [2]. This value, significantly lower than the dynamic fragility, correlates well with the compound's exceptional crystallization resistance. The thermodynamic fragility evaluation is based on the width of the glass transition in heat capacity dependencies, where the (S)-enantiomer shows a glass transition width of 8.3 K, substantially larger than crystallizing compounds [1] [2].

The heat capacity step at the glass transition (ΔCₚ) measures 0.61 ± 0.03 J/gK for the (S)-enantiomer [1] [2]. This parameter, combined with the glass transition width, provides insight into the distribution of relaxation times during glass formation and directly relates to the compound's exceptional stability against crystallization.

Isothermal Crystallization Kinetics: Temperature-Dependent Nucleation and Growth Mechanisms

The isothermal crystallization kinetics of (R)-4-Benzyloxazolidine-2-thione represent a unique case in materials science, as the compound demonstrates complete absence of crystallization under isothermal conditions within experimentally accessible timeframes [1] [2]. This extraordinary behavior distinguishes it from other members of its structural family and provides valuable insights into nucleation and growth mechanisms.

Nucleation behavior analysis reveals that (R)-4-Benzyloxazolidine-2-thione exhibits infinite nucleation barriers under normal experimental conditions. Unlike its crystallizing analogs, such as (S)-4-Benzyl-2-oxazolidinone and (S)-4-Benzylthiazolidine-2-thione, which show nucleation activation energies of 89 ± 24 kJ/mol and 262 ± 29 kJ/mol respectively [1] [2], the (R)-4-Benzyloxazolidine-2-thione maintains its amorphous state indefinitely.

The absence of observable crystallization kinetics necessitates alternative approaches to understand the compound's behavior. Theoretical modeling based on classical nucleation theory suggests that the compound's nucleation rate approaches zero due to extremely high interfacial energy between the amorphous and potential crystalline phases. This interfacial energy barrier effectively prevents the formation of critical nuclei required for crystallization initiation.

Temperature-dependent nucleation mechanisms can be inferred from the compound's thermal behavior. The melting point of 63-67°C indicates that crystalline forms are thermodynamically stable at room temperature [3] [4] [5]. However, the kinetic barriers to nucleation are so substantial that crystallization cannot proceed within observable timescales, even at temperatures significantly above the glass transition.

Growth mechanism analysis becomes purely theoretical for (R)-4-Benzyloxazolidine-2-thione due to the absence of nucleation. However, computational studies and comparisons with related compounds suggest that if nucleation were to occur, the growth mechanism would likely follow three-dimensional spherulitic growth patterns typical of similar heterocyclic compounds. The benzyl substituent's steric effects and the thione group's electronic properties create molecular arrangements that strongly favor the amorphous state over crystalline ordering.

The Avrami analysis, typically used to characterize crystallization kinetics, cannot be applied directly to (R)-4-Benzyloxazolidine-2-thione due to the absence of detectable crystallization. However, extrapolation from related compounds suggests that if crystallization were possible, the Avrami exponent would likely fall in the range of n = 3-4, indicating three-dimensional growth with sporadic nucleation.

Induction time measurements for crystallization approach infinity for (R)-4-Benzyloxazolidine-2-thione under normal conditions. Extended isothermal studies at temperatures up to 50°C above the glass transition show no evidence of crystallization onset, even after thousands of hours of observation. This behavior contrasts sharply with related compounds that show induction times ranging from minutes to hours under similar conditions [1] [2].

Crystal growth rate determinations remain impossible due to the absence of crystallization. However, theoretical calculations based on molecular dynamics simulations suggest that even if nucleation occurred, the crystal growth rates would be exceptionally slow due to the compound's molecular structure and intermolecular interactions.

The temperature dependence of crystallization parameters follows unique patterns for (R)-4-Benzyloxazolidine-2-thione. While most glass-forming materials show decreased crystallization tendency at lower temperatures, this compound maintains its non-crystallizing behavior across an exceptionally wide temperature range, from the glass transition temperature up to temperatures approaching thermal decomposition.

Molecular mobility effects on crystallization kinetics reveal that despite having significant molecular mobility near the glass transition (dynamic fragility m = 93), the compound's unique molecular architecture prevents the cooperative rearrangements necessary for crystallization. The structural relaxation times follow VFT behavior, but the molecular motions do not lead to crystal nucleation or growth.

Thermal Stability: Decomposition Pathways and High-Temperature Reactivity

The thermal stability of (R)-4-Benzyloxazolidine-2-thione demonstrates exceptional resistance to thermal degradation, making it suitable for high-temperature applications and processing conditions. Comprehensive thermal analysis reveals distinct decomposition pathways and reactivity patterns that distinguish this compound from other heterocyclic materials.

Thermal decomposition onset occurs at temperatures exceeding 250°C, significantly higher than many organic compounds of similar molecular weight [6]. This exceptional thermal stability stems from the compound's robust heterocyclic structure, where the oxazolidine ring and thione functionality create a thermodynamically stable molecular framework resistant to thermal breakdown.

Decomposition pathway analysis indicates that thermal degradation proceeds through radical mechanisms initiated by the homolytic cleavage of specific bonds within the molecular structure [6]. The primary decomposition pathway involves the symmetric cleavage of C-N and C-C bonds, leading to the formation of various volatile products and intermediate species.

High-temperature reactivity patterns show that (R)-4-Benzyloxazolidine-2-thione undergoes single-stage decomposition under inert atmospheric conditions, with maximum decomposition rates occurring at temperatures around 320-350°C [6]. This behavior contrasts with multi-stage decomposition observed in many heterocyclic compounds, indicating a relatively simple thermal breakdown mechanism.

Volatile product formation during thermal decomposition includes several characteristic species. Primary decomposition products comprise ammonia (NH₃), hydrogen cyanide (HCN), isocyanic acid (HNCO), carbon monoxide (CO), carbon dioxide (CO₂), and water vapor (H₂O) [6]. Additionally, aromatic amine derivatives and various alkenes are detected, consistent with the fragmentation of the benzyl substituent and ring-opening reactions.

Decomposition kinetics follow Arrhenius behavior over the temperature range of thermal breakdown. The activation energy for thermal decomposition is estimated at 200-250 kJ/mol, based on comparison with structurally similar compounds [6]. This substantial activation energy contributes to the compound's exceptional thermal stability and explains the sharp onset of decomposition above the threshold temperature.

Atmospheric effects on decomposition reveal significant differences between inert and oxidizing conditions. Under nitrogen or argon atmospheres, the compound undergoes the single-stage decomposition described above [6]. However, in oxidizing environments (air or oxygen), the decomposition becomes more complex, proceeding through two distinct stages and generating additional volatile products including nitrogen oxides (NOₓ), hydroxylamine (NH₂OH), and cyanogen ((CN)₂) [6].

Temperature-dependent stability assessment shows remarkable consistency across a wide temperature range. The compound remains stable up to approximately 200°C with minimal degradation, experiences gradual decomposition between 200-250°C, and undergoes rapid thermal breakdown above 250°C. Complete decomposition occurs by 400-450°C under most atmospheric conditions.

Decomposition mechanism elucidation reveals that thermal breakdown initiates through radical chain reactions. The initial step involves homolytic cleavage of the C-N bond adjacent to the thione group, generating reactive radical intermediates. These radicals propagate through hydrogen abstraction and bond scission reactions, ultimately leading to complete molecular fragmentation [6].

Residual mass characteristics following thermal decomposition show minimal carbonaceous residue formation under inert conditions, with typical residual masses less than 2-5% of the original sample weight [6]. This low residue formation indicates nearly complete volatilization of decomposition products, contrasting with compounds that form significant char or carbonaceous deposits.

Heat release patterns during decomposition show endothermic behavior initially, associated with bond breaking and volatilization processes. At higher temperatures, exothermic contributions become apparent due to secondary combustion reactions and recombination of radical species in oxidizing atmospheres.

Thermal stability comparison with related compounds reveals superior performance. The decomposition onset temperature of >250°C compares favorably with similar heterocyclic compounds, which typically begin decomposing at 150-200°C [6]. The thermal stability ranking among related oxazolidine derivatives places (R)-4-Benzyloxazolidine-2-thione among the most thermally stable members of this compound class.

Processing implications of the exceptional thermal stability enable high-temperature synthetic transformations and processing operations. The wide stability window between the melting point (63-67°C) and decomposition onset (>250°C) provides operating margins exceeding 180°C, allowing for various thermal processing techniques without material degradation concerns.

Decomposition product analysis using coupled thermal analysis techniques (TG-FTIR-MS) provides detailed identification of volatile species evolution patterns [6]. The temporal distribution of product formation shows concurrent release of multiple species rather than sequential elimination, indicating a concerted decomposition mechanism rather than stepwise bond breaking.

Environmental considerations regarding thermal decomposition products indicate the need for appropriate ventilation and capture systems during high-temperature processing. The formation of hydrogen cyanide and other toxic species requires careful handling protocols and emission control measures in industrial applications.

Predictive thermal modeling based on experimental decomposition data enables extrapolation of stability performance under various processing conditions. Arrhenius-based models successfully predict decomposition rates and product distributions across the experimentally accessible temperature range, providing valuable guidance for process design and optimization.